Chain-Length-Dependent Lag Time in Hydroxyapatite Crystallization: pAsp₆ vs pAsp₁₀ vs pAsp₁₀₀
The tripeptide H-Asp-Asp-Asp-OH (Asp₃) serves as the critical minimal chain-length reference for interpreting the functional transition to pAsp₆. In controlled remineralization solutions (125 mM NaCl, 1.7 mM CaCl₂, 9.5 mM Na₂HPO₄, 50 mM Tris pH 7.40, 37°C), pAsp₆ (the hexamer, closest polymeric analog) exhibited a lag time for hydroxyapatite (HAP) formation of ~1.2–2.2 hours, which was statistically indistinguishable from the control solution lacking any polyaspartate additive (~1.7–2.1 hours) [1]. In contrast, pAsp₁₀ extended the lag time to 6–8 hours, and pAsp₁₀₀ extended it beyond 27 hours [1]. This quantitative chain-length dependency establishes that oligomers below a threshold degree of polymerization (~6–10 residues) are ineffective at kinetically delaying bulk solution crystallization—a function essential for achieving selective intrafibrillar mineralization within collagen matrices [1].
| Evidence Dimension | Lag time for hydroxyapatite formation in supersaturated calcium phosphate solution |
|---|---|
| Target Compound Data | pAsp₆: ~1.2–2.2 h |
| Comparator Or Baseline | Control (no additive): ~1.7–2.1 h; pAsp₁₀: 6–8 h; pAsp₁₀₀: >27 h |
| Quantified Difference | pAsp₆ shows no significant extension relative to control; pAsp₁₀ extends lag by ~3–4×; pAsp₁₀₀ extends lag by >13× |
| Conditions | 125 mM NaCl, 1.7 mM CaCl₂, 9.5 mM Na₂HPO₄, 50 mM Tris pH 7.40, 37°C |
Why This Matters
Procurement of Asp₃ or pAsp₆ for collagen intrafibrillar mineralization studies will not replicate the crystallization delay achievable with pAsp₁₀ or longer polymers; researchers must match chain length to the specific mechanistic hypothesis being tested.
- [1] Quan BD, et al. The effect of polyaspartate chain length on mediating biomimetic remineralization of collagenous tissues. J R Soc Interface. 2018;15(147):20180269. Table 1. View Source
